molecular formula C16H13Cl2NO2 B15161592 4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide CAS No. 865284-48-6

4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide

Cat. No.: B15161592
CAS No.: 865284-48-6
M. Wt: 322.2 g/mol
InChI Key: UQZFQMKZIOBFFM-UHFFFAOYSA-N
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Description

4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide is an organic compound with a complex structure that includes chloro, methyl, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-methylacetophenone in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-chloroaniline under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and temperature control are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
  • 4-Chloro-2-methylaniline
  • 4-Chloro-N-[2-(diethylamino)ethyl]benzamide

Uniqueness

4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

865284-48-6

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

4-chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13Cl2NO2/c1-10-2-4-11(5-3-10)14(20)15(18)19-16(21)12-6-8-13(17)9-7-12/h2-9,15H,1H3,(H,19,21)

InChI Key

UQZFQMKZIOBFFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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